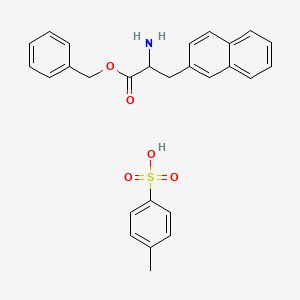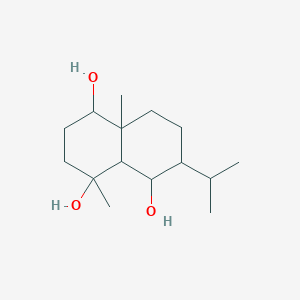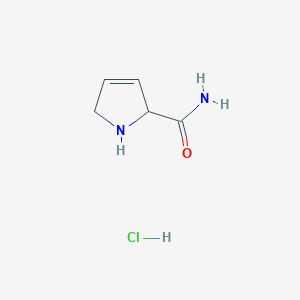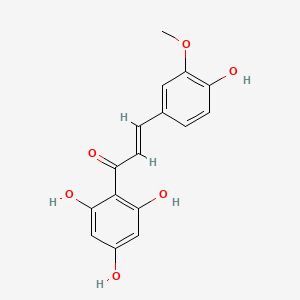![molecular formula C12H19NO3 B12323312 Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)
Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which has gained significant interest due to its synthetic and pharmacological potential . The structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and valuable scaffold in drug discovery and other scientific research fields .
Preparation Methods
The synthesis of tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of palladium-catalyzed reactions of aziridines . Industrial production methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Scientific Research Applications
Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which exhibit a wide range of biological activities.
tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: Known for its applications in studying protein-protein interactions and antimicrobial properties.
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Another nitrogen-containing heterocycle with significant potential in drug discovery.
The uniqueness of this compound lies in its specific structure and the versatility of its applications in various scientific fields.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(13)10(14)7-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
LAUDDSDFDUKLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)
![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)




![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)





